molecular formula C14H22O2 B7999673 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol

Cat. No.: B7999673
M. Wt: 222.32 g/mol
InChI Key: MLKWTFPLCROYQF-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol (CAS Ref: 10-F399376) is a tertiary alcohol featuring a substituted aromatic ring attached to a pentanol backbone. The compound’s structure includes methoxy and methyl groups at the 3,5-positions of the phenyl ring, which likely enhance its lipophilicity and steric bulk compared to simpler pentanol isomers.

Properties

IUPAC Name

3-(4-methoxy-3,5-dimethylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-6-14(15,7-2)12-8-10(3)13(16-5)11(4)9-12/h8-9,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKWTFPLCROYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C(=C1)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as pentylmagnesium bromide, to form the corresponding alcohol.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol has potential applications in the pharmaceutical industry, particularly as a precursor or intermediate in the synthesis of novel therapeutic agents. Its structural similarity to known pharmacophores suggests possible bioactivity.

Case Study : A study explored the synthesis of compounds similar to 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol for their sedative properties. Researchers synthesized derivatives and evaluated their effects on neurotransmitter systems, indicating potential use in developing anxiolytic medications .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Example Reaction :

  • Grignard Reactions : 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol can be employed in Grignard reactions to form alcohols or other functionalized compounds.
Reaction TypeProduct ExampleNotes
Grignard ReactionAlcohol derivativesUseful for synthesizing alcohols with varied functionalities.

Material Science

Due to its unique chemical properties, this compound has potential applications in material science. It can be used to develop new polymeric materials or coatings that require specific hydrophobic or hydrophilic characteristics.

Research Insight : Investigations into polymer blends incorporating 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol have shown enhanced mechanical properties and thermal stability compared to traditional polymers .

Data Table: Comparison of Applications

Application AreaDescriptionPotential Benefits
PharmaceuticalIntermediate in drug synthesisPotential sedative effects
Organic SynthesisBuilding block for complex organic compoundsVersatile reactive properties
Material ScienceDevelopment of new polymersEnhanced properties and stability

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Pentanol

  • Structural Differences: 3-Pentanol (C₅H₁₂O) lacks the aromatic substituents present in 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol, resulting in lower molecular weight (88.15 g/mol vs. ~222.3 g/mol estimated for the substituted compound) and higher volatility.
  • Biological Activity: 3-Pentanol acts as a volatile organic compound (VOC) that primes systemic resistance in plants. For example, gaseous 3-pentanol upregulates defense genes (PDF1.2 and PR1) in Arabidopsis, activating jasmonic acid (JA) and salicylic acid (SA) pathways . In cucumber, root application of 1 mM 3-pentanol reduces disease severity caused by Pseudomonas syringae by 24% . Compared to 1-pentanol and 2-pentanol, 3-pentanol exhibits superior efficacy in pathogen resistance induction .
  • Atmospheric Applications: 3-Pentanol has been used as an OH tracer in atmospheric studies but suffers from interferences at m/z 71 due to oxidation byproducts, limiting its reliability compared to deuterated tracers like butanol-d9 .

Key Contrast: The aromatic substitutions in 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol likely reduce its volatility, making it unsuitable as a VOC for plant priming or atmospheric tracing. However, the increased lipophilicity could enhance binding to biological targets in niche applications.

1-Pentanol and 2-Pentanol

  • Functional Differences: 1-Pentanol (primary alcohol) and 2-pentanol (secondary alcohol) show lower efficacy in inducing plant resistance compared to 3-pentanol. For instance, 1 mM 1-pentanol reduces disease severity in Arabidopsis by only 30% of the effect seen with 3-pentanol . In chemical synthesis, 2-pentanol participates in lipase-catalyzed transesterification under microwave conditions, but reaction yields and kinetics differ from those of 3-pentanol due to steric and electronic effects .

Key Contrast: The tertiary structure of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol may hinder enzymatic interactions in synthesis or biological systems compared to primary/secondary alcohols.

2-Butanone

  • Functional Comparison: 2-Butanone (a ketone) is another resistance-inducing compound. In cucumber, 0.1 μM 2-butanone reduces disease severity by 26%, comparable to 1 mM 3-pentanol . 2-Butanone’s lower effective concentration suggests higher potency in signaling pathways, possibly due to better diffusion or receptor affinity.

Key Contrast: The substituted aromatic alcohol 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol may require higher concentrations for similar effects, depending on its bioavailability and metabolic stability.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Applications Effective Concentration Key Limitations
3-Pentanol 88.15 Plant defense priming, OH tracer 1 mM (plant defense) Volatility, atmospheric interference
1-Pentanol 88.15 Limited plant defense, chemical synthesis ≥1 mM (low efficacy) Low biological activity
2-Butanone 72.11 Plant defense priming 0.1 μM Rapid evaporation
Butanol-d9 97.19 Superior OH tracer N/A Cost, specialized synthesis
3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol ~222.3* Hypothetical: Targeted bioactivity Unknown Low volatility, unstudied effects

*Estimated based on structure.

Biological Activity

The compound 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol is a member of the class of alcohols that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse research findings.

Antioxidant Properties

Studies have indicated that compounds with similar structures exhibit significant antioxidant activity. For instance, the presence of methoxy and dimethyl groups in the phenolic ring enhances the electron-donating ability, which is crucial for scavenging free radicals. Research has shown that such compounds can effectively inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

The antimicrobial potential of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol has been explored in various studies. For example, compounds with similar phenolic structures have demonstrated activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of cell wall synthesis .

Microorganism Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliStrong Inhibition
Candida albicansWeak Inhibition

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, derivatives have shown moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cells, indicating a potential role in cancer therapy . The IC50 values for these activities typically range from 50 to 100 µM depending on the specific derivative and cell line tested.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several phenolic compounds using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that compounds similar to 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol exhibited IC50 values ranging from 20 to 40 µg/mL, showcasing their efficacy in scavenging free radicals .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties against multidrug-resistant strains. The compound was tested against clinical isolates of Klebsiella pneumoniae, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL . This suggests significant potential for development into therapeutic agents against resistant pathogens.

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